4-[(Hexadecyloxy)methylidene]cyclohex-1-ene
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Overview
Description
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a hexadecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with hexadecyloxy reagents under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also optimize the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the hexadecyloxy group.
4-Methylcyclohexene: A similar compound with a methyl group instead of the hexadecyloxy group.
4-Vinylcyclohexene: Another analog with a vinyl group.
Uniqueness: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
80336-14-7 |
---|---|
Molecular Formula |
C23H42O |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
4-(hexadecoxymethylidene)cyclohexene |
InChI |
InChI=1S/C23H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-16,22H,2-14,17-21H2,1H3 |
InChI Key |
XWYVMKNIMIABCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC=C1CCC=CC1 |
Origin of Product |
United States |
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